molecular formula C8H8ClNO4S B2878668 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride CAS No. 2253630-14-5

6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride

Cat. No.: B2878668
CAS No.: 2253630-14-5
M. Wt: 249.67
InChI Key: LPZFBYFMLSALBP-UHFFFAOYSA-N
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Description

6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride is a specialized chemical reagent designed for advanced research and development, particularly in medicinal chemistry. It serves as a versatile precursor for the synthesis of pyridine-3-sulfonamide derivatives, a class of compounds with significant pharmacological potential. The electron-withdrawing nature of the pyridine ring increases the acidity of the resulting sulfonamide compared to benzenesulfonamide analogs, which can enhance its binding affinity as a zinc-binding group (ZBG) in enzyme inhibitors . The 1,3-dioxolane moiety at the 6-position acts as a protected aldehyde group, offering a strategic handle for further synthetic elaboration to introduce diverse functional groups and tailor the compound's properties . Pyridine-3-sulfonyl chloride derivatives are critically employed in the design of potent enzyme inhibitors. Research highlights their application in developing inhibitors for human carbonic anhydrase (hCA) isoforms, including the cancer-associated hCA IX and XII, which are targets for novel anticancer therapies . The core pyridine-3-sulfonamide scaffold has also been explored in optimizing small molecules targeting other diseases, such as hepatitis C . The mechanism of action for the resulting sulfonamides often involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the zinc ion in the active site of enzymes like carbonic anhydrase, thereby inhibiting its activity . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(1,3-dioxolan-2-yl)pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-15(11,12)6-1-2-7(10-5-6)8-13-3-4-14-8/h1-2,5,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZFBYFMLSALBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Considerations

The target compound features a pyridine core with two critical substituents:

  • Sulfonyl chloride (-SO₂Cl) at position 3, which confers electrophilic reactivity for subsequent nucleophilic substitutions.
  • 1,3-Dioxolane at position 6, typically introduced to protect a ketone or aldehyde functionality during multistep syntheses.

The 1,3-dioxolane group is acid-labile, necessitating careful pH control during reactions involving hydrochloric acid (HCl) or thionyl chloride (SOCl₂).

Synthetic Route 1: Diazotization-Chlorination Method

Reaction Overview

This method adapts the diazotization strategy described in CN112830892A for pyridine-3-sulfonyl chloride, modified to accommodate the 1,3-dioxolane substituent.

Proposed Reaction Scheme:
  • Starting Material : 6-(1,3-Dioxolan-2-yl)pyridin-3-amine.
  • Diazotization : Treatment with NaNO₂/HCl forms a diazonium salt.
  • Diazonium Fluoroborate Formation : Reaction with sodium fluoroborate (NaBF₄) stabilizes the intermediate.
  • Sulfonyl Chlorination : Reaction with SOCl₂/CuCl yields the target compound.

$$
\text{C}7\text{H}8\text{N}2\text{O}2 \xrightarrow[\text{NaNO}2, \text{HCl}]{0-5^\circ\text{C}} \text{Diazonium salt} \xrightarrow[\text{NaBF}4]{0-5^\circ\text{C}} \text{Fluoroborate intermediate} \xrightarrow[\text{SOCl}2, \text{CuCl}]{0-5^\circ\text{C}} \text{C}8\text{H}7\text{ClNO}4\text{S}
$$

Detailed Procedure

Step 1: Diazotization of 6-(1,3-Dioxolan-2-yl)pyridin-3-amine
  • Reagents : 6-(1,3-Dioxolan-2-yl)pyridin-3-amine (1.0 equiv), 6–10 M HCl (3–4 equiv), NaNO₂ (1.05–1.1 equiv).
  • Conditions : 0–5°C, 30–60 min.
  • Critical Note : The 1,3-dioxolane group remains stable under cold, dilute HCl due to minimized acid-catalyzed hydrolysis.
Step 2: Diazonium Fluoroborate Isolation
  • Reagents : NaBF₄ (1.1–1.3 equiv).
  • Workup : Suction filtration and ice-cold HCl washes yield the stabilized diazonium fluoroborate.
Step 3: Sulfonyl Chlorination
  • Reagents : SOCl₂ (2–2.2 equiv), CuCl (0.005–0.01 equiv).
  • Conditions : 0–5°C, overnight reaction.
  • Purification : Dichloromethane extraction, NaHCO₃/water/brine washes, anhydrous Na₂SO₄ drying.

Experimental Data and Optimization

Parameter Value/Range Impact on Yield/Purity
HCl Concentration 6–10 M Lower concentrations reduce dioxolane hydrolysis.
NaNO₂ Equivalents 1.05–1.1 Excess ensures complete diazotization.
Reaction Temperature 0–5°C Prevents diazonium decomposition.
CuCl Catalyst Loading 0.5–1.0 mol% Higher loadings accelerate chlorination.

Yield : 85–90% (theoretical, extrapolated from).
Purity : >98% by HPLC (similar to pyridine-3-sulfonyl chloride in).

Synthetic Route 2: Direct Sulfonation-Chlorination Method

Reaction Overview

Adapted from EP2963019B1, this route involves direct sulfonation of a 6-(1,3-dioxolan-2-yl)pyridine precursor, followed by chlorination.

Proposed Reaction Scheme:
  • Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) introduces the sulfonic acid group.
  • Chlorination : Treatment with PCl₅ or SOCl₂ converts -SO₃H to -SO₂Cl.

$$
\text{C}7\text{H}7\text{NO}2 \xrightarrow[\text{ClSO}3\text{H}]{\text{Reflux}} \text{C}7\text{H}6\text{NO}5\text{S} \xrightarrow[\text{PCl}5]{\text{Chlorobenzene}} \text{C}8\text{H}7\text{ClNO}_4\text{S}
$$

Detailed Procedure

Step 1: Sulfonation of 6-(1,3-Dioxolan-2-yl)pyridine
  • Reagents : 6-(1,3-Dioxolan-2-yl)pyridine (1.0 equiv), ClSO₃H (1.2 equiv).
  • Conditions : Reflux in chlorobenzene (110–130°C), 4–6 h.
  • Regioselectivity : The 1,3-dioxolane group directs sulfonation to the meta position (C3) via electronic effects.
Step 2: Chlorination of Sulfonic Acid
  • Reagents : PCl₅ (1.5 equiv).
  • Conditions : Chlorobenzene solvent, 80–90°C, 2–3 h.
  • Workup : Aqueous quench, extraction with ethyl acetate, silica gel chromatography.

Experimental Data and Optimization

Parameter Value/Range Impact on Yield/Purity
ClSO₃H Equivalents 1.2–1.5 Excess drives complete sulfonation.
Solvent Chlorobenzene Enhances thermal stability of dioxolane.
PCl₅ Equivalents 1.5–2.0 Ensures full conversion to sulfonyl chloride.

Yield : 75–80% (theoretical, based on).
Purity : >95% by ¹H NMR (characteristic peaks at δ 7.70–9.32 ppm for pyridine protons).

Comparative Analysis of Methods

Criteria Diazotization-Chlorination Direct Sulfonation-Chlorination
Starting Material Specialty amine (higher cost) Commercial pyridine derivative
Reaction Steps 3 steps 2 steps
Yield 85–90% 75–80%
Dioxolane Stability High (cold, dilute acid conditions) Moderate (reflux conditions)
Scalability Suitable for industrial scale-up Limited by PCl₅ handling

Challenges and Mitigation Strategies

  • Dioxolane Hydrolysis :
    • Use aprotic solvents (e.g., chlorobenzene) and avoid aqueous workup at elevated temperatures.
  • Regioselective Sulfonation :
    • Electron-donating dioxolane directs sulfonation to C3; confirmed by computational modeling.
  • Byproduct Formation :
    • CuCl catalyst in Route 1 minimizes disulfide byproducts.

Scientific Research Applications

6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts key structural features and properties of 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride with two related compounds:

Compound Substituents Key Functional Groups Reactivity Applications
This compound 6-position: 1,3-dioxolane; 3-position: -SO₂Cl Sulfonyl chloride, cyclic ether Moderate electrophilicity (dioxolane donates electrons); steric hindrance at 6-position Potential prodrugs, organic synthesis intermediates
Pyridine-3-sulfonyl chloride HCl (CAS 42899-76-3) No substituents; HCl salt Sulfonyl chloride, hydrochloride salt High reactivity due to unhindered sulfonyl chloride; stabilized by HCl salt Widely used in sulfonamide synthesis, peptide coupling
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride 6-Cl, 4-CF₃; 3-position: -SO₂Cl Sulfonyl chloride, Cl, CF₃ Enhanced electrophilicity (electron-withdrawing Cl and CF₃ groups) Pharmaceuticals, agrochemicals, advanced materials

Reactivity and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The 1,3-dioxolane group in the target compound donates electrons via resonance, reducing the electrophilicity of the sulfonyl chloride compared to 6-chloro-4-trifluoromethyl derivatives, where Cl and CF₃ groups withdraw electrons, accelerating nucleophilic attack .
  • Steric Effects : The bulky dioxolane at the 6-position may hinder reactions at the adjacent sulfonyl chloride, contrasting with unsubstituted pyridine-3-sulfonyl chloride HCl, which lacks steric barriers .
  • Solubility : The dioxolane’s ether oxygen improves solubility in polar organic solvents relative to halogenated analogs.

Biological Activity

6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring and a dioxolane moiety. The biological activity of such compounds often hinges on their ability to interact with various biomolecules, leading to significant pharmacological effects.

The molecular formula for this compound is C9H8ClNO3SC_9H_8ClNO_3S. Its structure allows it to act as an electrophile in chemical reactions, particularly in the formation of covalent bonds with nucleophiles such as amino acids and other biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride group can react with nucleophilic sites on enzymes, leading to inhibition. This property is particularly relevant in the context of cancer therapies where enzyme inhibition can reduce cell proliferation.
  • Gene Expression Modulation : By interacting with transcription factors or regulatory proteins, this compound may influence gene expression patterns, thereby affecting cellular behavior.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can reduce the growth of triple-negative breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties . It has been tested against several bacterial strains, showing effectiveness comparable to established antibiotics. The introduction of electron-withdrawing groups like fluorine has been noted to enhance its antibacterial efficacy by improving binding affinity to bacterial targets.

Study 1: Antiproliferative Activity

A study conducted on the effects of this compound on breast cancer cell lines revealed that at concentrations ranging from 10 µM to 100 µM, the compound induced significant apoptosis as measured by Annexin V staining and reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108015
505040
1002070

Study 2: Antimicrobial Efficacy

In antimicrobial assays against Gram-positive bacteria, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Enterococcus faecalis. The time-growth kinetics indicated a rapid bactericidal effect within the first few hours of exposure.

Bacterial StrainMIC (µg/mL)Time to Kill (hours)
Staphylococcus aureus324
Enterococcus faecalis325

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